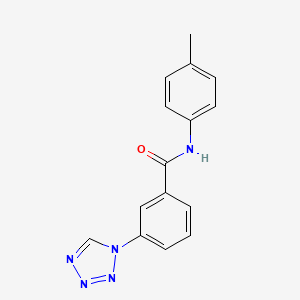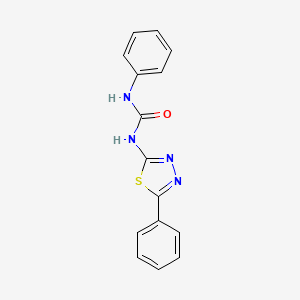
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as MPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTB is a tetrazole-based compound that has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MPTB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, MPTB has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPTB has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, reducing the production of inflammatory molecules in the body. Additionally, MPTB has been shown to inhibit the growth and proliferation of cancer cells. MPTB has also been shown to accumulate in certain tissues, making it a potential candidate for imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTB has a number of advantages for use in lab experiments. It is readily available and can be synthesized in high yields, making it easy to obtain for research purposes. Additionally, MPTB has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, there are also limitations to the use of MPTB in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of future directions for research on MPTB. One potential area of study is the use of MPTB as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPTB and its potential off-target effects. Finally, there is potential for the use of MPTB in imaging studies and cancer research, and further research is needed to explore these potential applications.
Métodos De Síntesis
MPTB can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with sodium azide followed by reaction with 3-aminobenzonitrile. Another method involves the reaction of 4-methylbenzoyl chloride with sodium azide followed by reaction with 3-cyanobenzamide. The synthesis of MPTB has been optimized to produce high yields of pure compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
MPTB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. MPTB has also been studied for its potential use as a probe for imaging studies, as it has been shown to accumulate in certain tissues. Additionally, MPTB has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-5-7-13(8-6-11)17-15(21)12-3-2-4-14(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZJGEYJKNEQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)





![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)